(6Z,15Z)-henicosa-6,15-dien-11-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6Z,15Z)-henicosa-6,15-dien-11-ol is a chemical compound with the molecular formula C21H40O. It is an intermediate used in the synthesis of lipid molecules . This compound is characterized by its unique structure, which includes two double bonds at the 6th and 15th positions and a hydroxyl group at the 11th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6Z,15Z)-henicosa-6,15-dien-11-ol typically involves the use of specific reagents and catalysts to achieve the desired configuration of double bonds and the hydroxyl group. One common method involves the use of Wittig reactions to introduce the double bonds, followed by selective reduction and hydroxylation steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: (6Z,15Z)-henicosa-6,15-dien-11-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or PtO2 (Platinum dioxide) are used in hydrogenation reactions.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) are used for converting the hydroxyl group to halides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated compounds.
Wissenschaftliche Forschungsanwendungen
(6Z,15Z)-henicosa-6,15-dien-11-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex lipid molecules.
Biology: Studied for its role in cellular processes and lipid metabolism.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialized chemicals and materials
Wirkmechanismus
The mechanism of action of (6Z,15Z)-henicosa-6,15-dien-11-ol involves its interaction with specific molecular targets and pathways. It is known to affect lipid metabolism and cellular signaling pathways. The hydroxyl group and double bonds play crucial roles in its reactivity and interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
(6Z,15Z)-20-hydroxyicosa-6,15-dienoic acid: Another compound with similar double bond configuration but with a carboxylic acid group instead of a hydroxyl group.
20-Hydroxy-6Z,15Z-eicosadienoic acid: Similar structure but with a different functional group arrangement.
Uniqueness: (6Z,15Z)-henicosa-6,15-dien-11-ol is unique due to its specific hydroxyl group placement and double bond configuration, making it a valuable intermediate in lipid synthesis and other chemical processes .
Eigenschaften
Molekularformel |
C21H40O |
---|---|
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
(6Z,15Z)-henicosa-6,15-dien-11-ol |
InChI |
InChI=1S/C21H40O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h11-14,21-22H,3-10,15-20H2,1-2H3/b13-11-,14-12- |
InChI-Schlüssel |
PAVUIKZTXRJCOL-XSYHWHKQSA-N |
Isomerische SMILES |
CCCCC/C=C\CCCC(O)CCC/C=C\CCCCC |
Kanonische SMILES |
CCCCCC=CCCCC(CCCC=CCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.